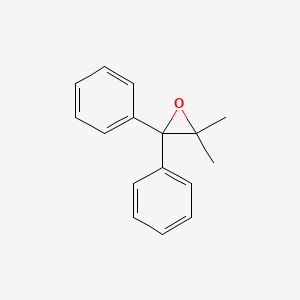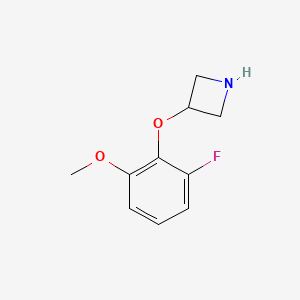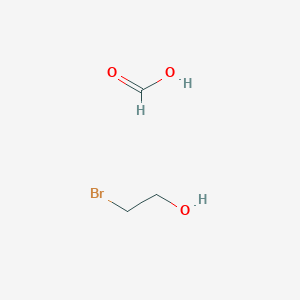
zinc;dioxouranium(2+);diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;dioxouranium(2+);diacetate is a coordination compound that combines zinc, uranium, and acetate ions. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both zinc and uranium in the compound allows for a diverse range of chemical behaviors and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dioxouranium(2+);diacetate typically involves the reaction of zinc acetate with uranyl acetate in an aqueous solution. The reaction can be represented as follows:
Zn(CH3COO)2+UO2(CH3COO)2→Zn;dioxouranium(2+);diacetate
The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound. The mixture is stirred and heated to promote the reaction, followed by cooling and crystallization to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
化学反応の分析
Types of Reactions
Zinc;dioxouranium(2+);diacetate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The uranium center in the compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The acetate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zinc hydroxide and uranyl hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used to oxidize the uranium center.
Ligand Exchange Reagents: Such as ethylenediamine or other chelating agents, can facilitate substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions can be promoted under acidic or basic conditions, respectively.
Major Products Formed
Oxidation: Formation of higher oxidation state uranium compounds.
Substitution: Formation of new coordination compounds with different ligands.
Hydrolysis: Formation of zinc hydroxide and uranyl hydroxide.
科学的研究の応用
Chemistry
In chemistry, zinc;dioxouranium(2+);diacetate is used as a precursor for the synthesis of other uranium and zinc-containing compounds. It is also studied for its coordination chemistry and the interactions between metal centers and ligands.
Biology
The compound’s potential biological applications include its use in studying the effects of uranium compounds on biological systems. It can serve as a model compound for investigating the toxicity and bioavailability of uranium in living organisms.
Medicine
Research in medicine explores the use of this compound in radiopharmaceuticals for diagnostic imaging and cancer treatment. The radioactive properties of uranium make it suitable for such applications.
Industry
In industry, the compound is investigated for its potential use in catalysis and materials science. Its unique chemical properties may contribute to the development of new catalytic processes and advanced materials.
作用機序
The mechanism by which zinc;dioxouranium(2+);diacetate exerts its effects involves the interaction of the metal centers with various molecular targets. The zinc and uranium ions can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include redox reactions, ligand exchange, and hydrolysis, depending on the specific application and conditions.
類似化合物との比較
Similar Compounds
Zinc Acetate: A simpler compound containing only zinc and acetate ions.
Uranyl Acetate: Contains uranium and acetate ions, without zinc.
Zinc;dioxouranium(2+);dichloride: Similar coordination compound with chloride ligands instead of acetate.
Uniqueness
Zinc;dioxouranium(2+);diacetate is unique due to the combination of zinc and uranium in a single coordination compound. This dual-metal system allows for a broader range of chemical behaviors and potential applications compared to compounds containing only one of these metals. The presence of acetate ligands also influences the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
特性
分子式 |
C4H6O6UZn+2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
zinc;dioxouranium(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;2*+2/p-2 |
InChIキー |
JEDUGUYALAOZGE-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].O=[U+2]=O.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)
![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)


![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



